molecular formula C16H21N3O4 B4258850 (3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid

(3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid

Cat. No.: B4258850
M. Wt: 319.36 g/mol
InChI Key: RBCGDZUONCKCRF-LRDDRELGSA-N
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Description

(3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique hexahydropyrrolo[3,4-c]pyrrole structure, which is a bicyclic system containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid involves multiple steps. One common method includes the reaction of a suitable hexahydropyrrolo[3,4-c]pyrrole precursor with 3-methoxybenzylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or toluene. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors in biological systems .

Medicine

In medicine, (3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid is explored for its therapeutic potential. It may act as an inhibitor of certain enzymes or pathways involved in disease processes .

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of (3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. This interaction can lead to changes in cellular processes and ultimately influence the physiological response .

Comparison with Similar Compounds

Similar Compounds

  • (3aS,6aS)-2-{[(3-chlorobenzyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid**
  • (3aS,6aS)-2-{[(3-fluorobenzyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid**
  • (3aS,6aS)-2-{[(3-bromobenzyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid**

Uniqueness

The uniqueness of (3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid lies in its methoxybenzyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

(3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-23-13-4-2-3-11(5-13)6-18-15(22)19-8-12-7-17-9-16(12,10-19)14(20)21/h2-5,12,17H,6-10H2,1H3,(H,18,22)(H,20,21)/t12-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCGDZUONCKCRF-LRDDRELGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)N2CC3CNCC3(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CNC(=O)N2C[C@@H]3CNC[C@@]3(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Reactant of Route 2
(3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Reactant of Route 3
(3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Reactant of Route 4
(3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Reactant of Route 6
(3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid

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